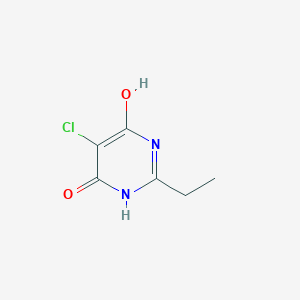

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one

Description

Historical Context of Pyrimidinone Derivatives in Medicinal Chemistry

The pyrimidinone scaffold emerged as a pharmacophore following the 1957 discovery of 5-fluorouracil's antitumor properties, which established nitrogen-containing heterocycles as essential platforms for drug design. Early pyrimidinone derivatives focused on antimetabolite therapies, where structural analogs of nucleic acid bases disrupted DNA synthesis in rapidly dividing cells. The introduction of halogen atoms at the 5-position marked a pivotal innovation, with chlorine's electronegativity proving particularly effective at altering electron distribution across the aromatic system.

A 2024 review by Abdullahi et al. documents the evolution from simple pyrimidinones to complex derivatives like this compound, highlighting three key developmental phases:

- 1950s-1970s : Exploration of parent pyrimidinones as antiviral/antitumor agents

- 1980s-2000s : Systematic halogenation studies to enhance target affinity

- 2010s-present : Rational design of alkyl-substituted derivatives for pharmacokinetic optimization

Synthetic methodologies evolved in parallel, with the compound's current industrial-scale production relying on:

- Cyclocondensation of ethyl cyanoacetate with aldehydes/thiourea

- Chlorination of 6-hydroxypyrimidin-4(3H)-one intermediates using POCl₃

- Regioselective ethyl group introduction via nucleophilic substitution

Table 1: Key Structural Features of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O₂ | |

| Molecular Weight | 174.585 g/mol | |

| Halogen Position | C5 | |

| Tautomeric Forms | 4(3H)-one and 4-hydroxy互变异构体 | |

| logP (Calculated) | 1.54 |

Significance of Halogen-Substituted Pyrimidinones in Bioactive Molecule Design

The chlorine atom at C5 induces three critical electronic effects:

- Resonance withdrawal : Stabilizes enolate intermediates during enzyme inhibition

- Hydrogen bond enhancement : Increases acidity of the 6-hydroxyl group (pKa ≈7.5)

- Steric guidance : Directs substituent orientation in receptor binding pockets

Comparative studies of halogenated pyrimidinones reveal chlorine's unique advantages over fluorine/bromine:

- vs Fluorine : Greater electronegativity improves π-stacking with aromatic amino acids

- vs Bromine : Reduced steric bulk allows deeper penetration into hydrophobic pockets

The ethyl group at C2 demonstrates structure-property relationships critical for drug-likeness:

- Lipophilicity modulation : Balances water solubility (ClogP 1.54 vs 0.89 for methyl analog)

- Metabolic stability : β-Oxidation resistance compared to longer alkyl chains

- Conformational restriction : Limits rotational freedom around the C2-N bond

Table 2: Synthetic Routes to this compound

Recent applications leverage these properties in:

- Kinase inhibitors : Chlorine forms halogen bonds with ATP-binding site residues

- Antimicrobials : Hydroxyl group chelates metal ions in bacterial enzymes

- Anticancer agents : Ethyl group enhances membrane permeability in solid tumors

The compound's versatility is further evidenced by its role as a synthetic intermediate for:

- Fused pyrimidine systems (e.g., triazolopyrimidines)

- Schiff base complexes with transition metals

- Prodrug formulations via hydroxyl group derivatization

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-8-5(10)4(7)6(11)9-3/h2H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGRDDIINJOLCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923071 | |

| Record name | 5-Chloro-2-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-31-5 | |

| Record name | NSC67801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-ethylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The most efficient route involves cyclocondensation of ethyl 2-chloro-3-oxohexanoate, a β-keto ester bearing both chlorine and ethyl substituents. The process begins with enamine formation via ammonia gas treatment, followed by ring closure with formamide in methanol under sodium methoxide catalysis.

Key steps :

- Enamination :

$$

\text{Cl-CH}2\text{-C(O)-CO-OEt} + \text{NH}3 \rightarrow \text{Cl-CH}2\text{-C(=NH)-CO-OEt} + \text{H}2\text{O}

$$

Ammonia reacts with the β-keto ester at 20–80°C, forming a 2-chlororenamine intermediate.

- Cyclization :

$$

\text{Cl-CH}2\text{-C(=NH)-CO-OEt} + \text{HCONH}2 \xrightarrow{\text{NaOMe/MeOH}} \text{5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3H)-one}

$$

Formamide acts as a carbon and nitrogen donor, facilitating pyrimidine ring formation. Sodium methoxide (2–4 equiv.) enhances reaction efficiency, with methanol as the preferred solvent.

Optimization and Industrial Feasibility

- Solvent : Methanol achieves higher yields (75–80%) compared to ethanol or aprotic solvents due to improved solubility of intermediates.

- Base stoichiometry : A 3:1 molar ratio of NaOMe to β-keto ester reduces side products like N-formyl byproducts.

- Temperature : Reactions conducted at 50–60°C for 12–18 hours balance speed and selectivity.

Post-Synthesis Chlorination of 2-Ethyl-6-hydroxypyrimidin-4(3H)-one

Synthesis of the Hydroxypyrimidine Precursor

2-Ethyl-6-hydroxypyrimidin-4(3H)-one is prepared via condensation of ethyl acetoacetate with thiourea in alkaline conditions:

$$

\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{NaOEt/EtOH}} \text{2-Ethyl-6-hydroxypyrimidin-4(3H)-one}

$$

Yields reach 65–70% after recrystallization from ethanol.

Chlorination Strategies

Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) under reflux:

$$

\text{2-Ethyl-6-hydroxypyrimidin-4(3H)-one} + \text{POCl}_3 \xrightarrow{\Delta} \text{this compound}

$$

Critical parameters :

- Catalyst : Dimethylformamide (DMF, 5 mol%) enhances electrophilic substitution at position 5.

- Temperature : Reflux at 110°C for 6–8 hours ensures complete conversion.

- Workup : Hydrolysis with ice-water neutralizes excess POCl₃, yielding the product in 60–65% purity.

Comparative Analysis of Synthetic Methods

Advantages of cyclocondensation :

- Streamlined process with fewer purification steps.

- Higher regioselectivity due to in situ chlorine incorporation.

Challenges in chlorination :

- Competing reactions at positions 4 and 6 necessitate careful stoichiometry.

- POCl₃ handling requires specialized equipment due to corrosivity.

Industrial Applications and Process Optimization

Solvent Recovery and Sustainability

Methanol and formamide are recycled via distillation in large-scale productions, reducing waste. Patent CN108383844B highlights the use of microwave-assisted chlorination to cut reaction times by 40%, though this remains experimental for this compound.

Crystallization and Purity Control

Recrystallization from ethanol-water mixtures (3:1 v/v) yields >99% pure product, critical for pharmaceutical use. X-ray diffraction data confirm the absence of polymorphic impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of 5-Chloro-2-ethyl-6-oxopyrimidin-4(3h)-one.

Reduction: Formation of 2-ethyl-6-hydroxypyrimidin-4(3h)-one.

Substitution: Formation of 5-substituted-2-ethyl-6-hydroxypyrimidin-4(3h)-one derivatives.

Scientific Research Applications

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrimidinone Derivatives

Pyrimidinone derivatives differ primarily in substituents at positions 2, 4, 5, and 5. Below is a comparative analysis of key analogs:

Key Observations:

- Chlorine at Position 5: Common in analogs like 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one and 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one , this substituent enhances electrophilicity, enabling nucleophilic substitution reactions.

- Ethyl vs.

- Hydroxyl vs. Amino at Position 6: The hydroxyl group in the target compound may participate in hydrogen bonding, whereas amino groups (e.g., in 5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one ) increase basicity and reactivity.

Physical and Spectroscopic Properties

Melting Points:

- Analogs with bulky substituents (e.g., phenyl or fused rings) exhibit higher melting points: 5-Aceto-6-methyl-4-(2-thienyl)-3,4-dihydropyrimidin-2(1H)-one: 200°C . 5-Hydroxy-4-methoxy-2-(methylsulfanyl)-thieno[2,3-d]pyrimidin-6(5H)-one: 154–156°C .

- Compounds with simpler substituents (e.g., methyl or ethyl) have lower melting points: Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidin-5-yl]-2-hydroxypropanoate: 84–86°C .

Spectroscopic Data:

Biological Activity

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound characterized by its pyrimidine ring structure, which includes a chlorine atom and an ethyl group as substituents. Its molecular formula is C_7H_8ClN_3O, with a molecular weight of approximately 174.585 g/mol. The compound features a hydroxyl group at the 6-position and a chlorine atom at the 5-position of the pyrimidine ring, contributing to its unique chemical properties and biological activities.

Antiviral and Antimicrobial Properties

Research indicates that this compound serves as an intermediate in the synthesis of antiviral and antimicrobial agents . Its structural characteristics allow it to interact with various biological targets, leading to significant antiviral activity against several pathogens, including viruses and bacteria.

The compound's mechanism of action is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid metabolism, which is crucial for viral replication. For instance, it has shown promising results in inhibiting viral endonuclease activity, which is essential for the life cycle of certain viruses .

Pharmacological Studies

A study evaluating the in vitro growth inhibition of various compounds against Trypanosoma brucei (a parasitic organism) reported that related pyrimidine derivatives, including this compound, exhibited varying degrees of inhibitory activity. The IC50 values indicated that these compounds could effectively reduce parasite viability, suggesting potential applications in antiparasitic therapies .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | C_7H_8ClN_3O | Antiviral, Antimicrobial | TBD |

| 2-Amino-6-hydroxypyrimidin-4(3H)-one | C_5H_7N_3O | Nucleic acid metabolism | TBD |

| 5-Chloro-6-hydroxypyrimidin-4(5H)-one | C_6H_7ClN_2O | Antiviral activity | TBD |

Note: TBD indicates that specific IC50 values were not available in the reviewed literature.

Case Study 1: Antiviral Activity Against Influenza

In a fragment-based screening campaign targeting influenza endonuclease, derivatives similar to this compound were identified as effective inhibitors. The presence of the chlorine atom significantly enhanced binding affinity at the active site, demonstrating how structural modifications can influence biological activity .

Case Study 2: Antiparasitic Efficacy

A pharmacological study focused on the inhibition of T. brucei growth found that compounds related to this compound displayed effective growth inhibition with selectivity indices indicating favorable therapeutic profiles. This suggests potential for development as antiparasitic agents .

Q & A

Synthesis and Optimization

Basic Q1: What are the standard synthetic protocols for preparing 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3H)-one, and how can reaction efficiency be monitored? Answer:

- One-pot synthesis is a common method for pyrimidinone derivatives, involving condensation of ethyl acetoacetate, urea, and chloro-substituted aldehydes under acidic conditions (e.g., HCl or acetic acid) .

- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress, and confirm completion via disappearance of starting material spots. Isolate the product via recrystallization (e.g., ethanol/water mixtures) and characterize using melting point analysis and NMR spectroscopy.

Advanced Q1: How can researchers optimize reaction conditions to address low yields or impurities in the synthesis of this compound? Answer:

- Parameter screening : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids), solvents (polar vs. non-polar), and temperature (reflux vs. room temperature).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for impurity removal. For persistent issues, consider HPLC-MS to identify byproducts and adjust stoichiometry or reaction time .

Structural Characterization

Basic Q2: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Answer:

- NMR : Use H and C NMR to confirm substituent positions (e.g., ethyl and hydroxyl groups) and aromatic proton environments.

- X-ray diffraction (XRD) : Resolve crystal structure to verify bond lengths, angles, and hydrogen-bonding networks. SHELX software (e.g., SHELXL) is widely used for refinement .

Advanced Q2: How can researchers resolve discrepancies between experimental XRD data and computational molecular modeling results? Answer:

- Data validation : Cross-check XRD refinement parameters (e.g., R-factor, electron density maps) using multiple software tools (e.g., Olex2, PLATON).

- Computational alignment : Perform DFT calculations (e.g., Gaussian or ORCA) to compare optimized geometries with crystallographic data. Adjust force fields or solvent models if deviations exceed 0.1 Å .

Biological Activity Evaluation

Basic Q3: What in vitro assays are suitable for evaluating the bioactivity of this compound? Answer:

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or kinase inhibition) with positive controls (e.g., donepezil for cholinesterase).

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, comparing IC values to reference drugs .

Advanced Q3: How can structure-activity relationship (SAR) studies guide the design of more potent analogs? Answer:

- Substituent modification : Synthesize analogs with varied substituents (e.g., replacing ethyl with propyl or chlorine with fluorine) and test bioactivity.

- Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., kinases). Prioritize analogs with improved docking scores for synthesis .

Stability and Degradation

Basic Q4: What are the recommended storage conditions to prevent degradation of this compound? Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C.

- Handling : Avoid prolonged exposure to humidity or acidic/basic conditions, which may hydrolyze the pyrimidinone ring .

Advanced Q4: How can degradation pathways be elucidated under accelerated stability testing conditions? Answer:

- Forced degradation : Expose the compound to heat (40–80°C), UV light, or oxidative conditions (HO).

- Analysis : Use LC-MS to identify degradation products. Quantify stability via Arrhenius equation kinetics and propose degradation mechanisms (e.g., ring-opening or dechlorination) .

Data Contradiction Resolution

Advanced Q5: How should researchers address conflicting spectral data (e.g., NMR vs. IR) during characterization? Answer:

- Multi-technique validation : Confirm functional groups via FTIR (e.g., hydroxyl stretch at 3200–3600 cm) and cross-validate with H NMR (e.g., broad singlet for –OH).

- Advanced NMR : Acquire 2D spectra (COSY, HSQC) to resolve overlapping signals. If inconsistencies persist, repeat synthesis to rule out batch variability .

Computational Modeling

Advanced Q6: What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions? Answer:

- DFT calculations : Compute Fukui indices to identify electrophilic centers (e.g., C-5 chlorine as a leaving group).

- Solvent modeling : Use implicit solvent models (e.g., SMD) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.